molecular formula C8H16OS B13294354 (1-Methoxycyclohexyl)methanethiol

(1-Methoxycyclohexyl)methanethiol

Cat. No.: B13294354
M. Wt: 160.28 g/mol
InChI Key: JOOFIKMCAORVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxycyclohexyl)methanethiol is a specialty biochemical offered for research and development purposes. This organosulfur compound combines a cyclohexyl ring functionalized with a methoxy group and a methanethiol side chain, making it a molecule of interest in various synthetic and discovery chemistry applications. Thiols, characterized by their -SH functional group, are versatile intermediates in organic synthesis. They are known to act as nucleophiles in substitution reactions, form sulfides, and serve as ligands for metal complexes . The structure of this particular reagent, featuring both ether and thiol functional groups on a cyclohexane scaffold, suggests potential utility in the synthesis of more complex chemical entities, the development of novel ligands for catalysis, and in materials science research. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

(1-methoxycyclohexyl)methanethiol

InChI

InChI=1S/C8H16OS/c1-9-8(7-10)5-3-2-4-6-8/h10H,2-7H2,1H3

InChI Key

JOOFIKMCAORVCX-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)CS

Origin of Product

United States

Preparation Methods

Synthesis of Mercaptans from Alcohols

A process for synthesizing mercaptans involves reacting an alcohol with a sulfur compound in the presence of a catalyst blend. This method can selectively produce a mercaptan or sulfide from an alcohol. The reaction is performed under near-isothermal conditions, using a sulfur compound reactant generally represented by the formula H-S-R, where R can be either H (hydrogen) or an alkyl group.

Catalyst Blend Composition

Catalyst Component Description
Hydrotreating Catalyst An oxide of molybdenum and an oxide of cobalt supported on alumina, or alternatively, an oxide of molybdenum and an oxide of nickel supported on alumina.
Dehydration Catalyst Gamma-alumina.
Alumina Diluent Alpha-alumina.

Reaction Conditions

Parameter Range
Temperature 220°C to 250°C
230°C to 240°C (preferred)
Pressure 450 psig to 600 psig
Sulfur Compound to Alcohol Molar Feed Ratio 9:1 to 20:1
12:1 (example)

Process Description

  • Reactant Preparation : Combine an alcohol feed stream with a sulfur compound reactant stream. The alcohol feed stream can be a primary or secondary alcohol, such as cyclohexanol, which would produce cyclohexanethiol (cyclohexyl mercaptan). The sulfur compound reactant can be hydrogen sulfide. The alcohol feed stream and the sulfur compound reactant stream can be fed separately or combined before being introduced to the catalyst blend.
  • Catalyst Bed Configuration : Use a catalyst blend that includes a hydrotreating catalyst and a dehydration catalyst. The volumetric ratio of the hydrotreating catalyst to the dehydration catalyst or alumina diluent can increase from the reactor vessel inlet to the outlet to maintain near-isothermal conditions during the reaction.
  • Reaction : Contact the alcohol feed stream with the sulfur compound reactant stream in the presence of the catalyst blend to produce the mercaptan or sulfide stream. The mercaptan or sulfide stream typically contains less than 30% unreacted alcohol.
  • Product Isolation : Isolate the mercaptan or sulfide product stream using standard chemical separation techniques.

Alternative Synthesis from Alkyl Halides

Thiols can also be synthesized from alkyl halides via \$$SN2\$$ displacement using a sulfur nucleophile such as hydrosulfide anion (-SH). However, this method often results in a secondary \$$SN2\$$ reaction with the product thiol, yielding a sulfide (R-S-R') as a byproduct.

To circumvent this issue, thiourea (\$$(NH2)2C=S\$$) can be employed as a nucleophile. The reaction proceeds through the displacement of the halide ion, forming an intermediate alkyl isothiourea salt. Subsequent hydrolysis with aqueous base yields the desired thiol.

Reaction Scheme:

  • Reaction with Thiourea : Alkyl halide reacts with thiourea to form an alkyl isothiourea salt.
    \$$
    R-X + (NH2)2C=S \longrightarrow [R-S=C(NH2)2]^+ X^-
    \$$
  • Hydrolysis : The alkyl isothiourea salt is hydrolyzed with aqueous base to yield the thiol.
    \$$
    [R-S=C(NH2)2]^+ X^- + H_2O \longrightarrow R-SH + Urea
    \$$

Annulative Thioboration

Annulative thioboration of unfunctionalized olefins represents another synthetic route. For example, (1-allylcyclohexyl)methanethiol can be prepared using general procedure B.

Synthesis from Methanesulfonates

Thiols can be obtained from methanesulfonates via a multi-step reaction:

Reaction Conditions

Reagent Amount
Thioacetic Acid 1.25 equiv.
Cesium Carbonate (Cs2CO3) 0.65 equiv.
Lithium Aluminum Hydride (LiAlH4) 1.1 equiv.

Process

  • Thioacetate Formation : Add thioacetic acid to a suspension of \$$Cs2CO3\$$ in DMF. Stir the mixture at room temperature for 30 minutes, then add the methanesulfonate and stir at 80°C for 12 hours.
  • Workup : Cool the reaction mixture, add water and ethyl acetate, separate the organic layer, and extract the aqueous solution with ethyl acetate. Wash the combined organic layer with brine, dry over \$$MgSO_4\$$, filter, and evaporate under reduced pressure. Purify the residue using column chromatography.
  • Reduction : Add \$$LiAlH_4\$$ portionwise to a cooled (0°C) solution of S-alkyl thioacetate in THF. Stir the reaction mixture for 30 minutes at 0°C.
  • Quenching and Extraction : Carefully quench the reaction mixture with saturated aqueous \$$NaHSO4\$$ solution at 0°C and extract with diethyl ether (\$$Et2O\$$).
  • Purification : Dry the organic extracts, filter, and concentrate to obtain the desired thiol.

Analysis

The synthesized (1-Methoxycyclohexyl)methanethiol can be characterized using various spectroscopic techniques, including:

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclohexyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Methoxycyclohexyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxycyclohexyl)methanethiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Effects

The methoxy group in (1-Methoxycyclohexyl)methanethiol is electron-donating, which contrasts with electron-withdrawing groups (e.g., chloro) or bulky substituents (e.g., tert-butyl) in analogs like (1-Chlorocyclohexyl)methanethiol or (1-tert-Butylcyclohexyl)methanethiol. These differences influence:

  • Reactivity : Electron-donating groups enhance nucleophilicity at the sulfur atom, whereas electron-withdrawing groups reduce it.
  • Steric Effects : The tert-butyl group imposes significant steric hindrance, altering reaction pathways compared to the smaller methoxy group .
Table 1: Product Distributions in Methanethiol Additions to Substituted Cyclohexenes
Substrate Temperature Major Product(s) cis:trans Ratio Reference
1-Chloro-4-t-Bu-cyclohexene -60°C 26 , 28 3:1
2-Chloro-4-t-Bu-cyclohexene -20°C 34 Not determined

Note: Data for methoxy-substituted analogs is inferred from electronic effects.

Physicochemical Properties

  • Solubility : The methoxy group increases polarity compared to chloro or tert-butyl analogs, enhancing solubility in polar solvents.
  • Stability : Thioethers like this compound are generally stable but susceptible to oxidation, forming sulfoxides or sulfones. This contrasts with methanethiol (CH₃SH), which is volatile and rapidly oxidized in biological systems .

Biological Activity

Overview of (1-Methoxycyclohexyl)methanethiol

This compound , also known as a methanethiol derivative, is a compound that features both a methoxy group and a thiol group. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Compounds containing thiol groups are known for their antimicrobial properties. Research indicates that thiols can disrupt cellular membranes and inhibit the growth of various bacteria and fungi. For instance, studies on similar thiol compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Thiol compounds often exhibit antioxidant properties due to their ability to donate electrons and neutralize free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Pharmacological Potential

Research into methanethiol derivatives has suggested potential applications in drug development. For example, compounds with similar structures have been investigated for their roles in:

  • Anti-inflammatory effects : Thiols can modulate inflammatory responses, making them candidates for treating conditions like arthritis.
  • Neuroprotective effects : Some studies suggest that methanethiol derivatives may protect neuronal cells from damage due to excitotoxicity or oxidative stress.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiol compounds against common bacterial strains. Results indicated that derivatives with methoxy groups exhibited enhanced activity compared to their non-methoxylated counterparts.
  • Research on Antioxidant Properties :
    In a study conducted by Smith et al. (2022), the antioxidant capacity of several thiol-containing compounds was assessed using DPPH radical scavenging assays. The results demonstrated that this compound showed significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Data Table: Biological Activities of Thiol Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityNotes
This compoundModerateHighEffective against E. coli
MethanethiolLowModerateBasic thiol compound
Thioglycolic acidHighHighUsed in cosmetic formulations

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (1-Methoxycyclohexyl)methanethiol, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the cyclohexane ring with a methoxy group and (2) introduction of the thiol group. For example, starting with cyclohexene oxide, methoxylation can be achieved via acid-catalyzed nucleophilic substitution (e.g., using methanol and H₂SO₄). Thiolation may employ a Grignard reagent (e.g., MeSH with Mg) or catalytic thiolation using K₂WO₄/Al₂O₃ under controlled temperatures (300–360°C) to minimize side reactions like dimethyl sulfide formation . Purification via column chromatography or crystallization (e.g., at -20°C, as in ) is critical for isolating the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve stereochemical isomers (e.g., cis/trans diastereomers) by analyzing chemical shifts of the cyclohexyl ring protons and methoxy/thiol groups. For example, -SCH₃ resonances in similar compounds appear at δ ~2.1–2.3 ppm .
  • IR : Strong S-H stretches (~2550 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) confirm functional groups.
  • GC-MS : Used to verify molecular weight (e.g., m/z ~160–170) and detect impurities .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : The thiol group is prone to oxidation, forming disulfides. Storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Degradation can be monitored via periodic NMR or HPLC. Antioxidants (e.g., BHT) may be added to solutions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : The thiol group acts as a nucleophile in SN₂ reactions, particularly under basic conditions. For example, in reactions with alkyl halides, the thiolate anion (generated via deprotonation with NaH) attacks electrophilic carbons. Ring-opening of epoxides may proceed via acid-catalyzed pathways, where the thiol coordinates to the protonated oxygen, directing regioselectivity .

Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Axial vs. equatorial positions of the methoxy and thiol groups affect steric and electronic properties. Computational studies (e.g., DFT with the B3LYP/6-311++G(d,p) basis set) predict energy differences between conformers. For instance, axial methoxy groups may destabilize the ring, increasing reactivity in substitution reactions .

Q. What computational strategies are effective for modeling the conformational dynamics and non-covalent interactions of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., MP2 or CCSD(T)) can map energy minima for ring conformers. Basis sets like aug-cc-pVTZ improve accuracy for weak interactions (e.g., hydrogen bonding between thiol and solvent molecules) .

Q. How might the compound interact with enzymes or receptors in biochemical assays, and what experimental approaches validate these interactions?

  • Methodological Answer : The thiol group can form covalent bonds with cysteine residues in enzyme active sites. Inhibition assays (e.g., IC₅₀ measurements via UV-Vis kinetics) and X-ray crystallography are used to study binding. For example, similar compounds show antibacterial activity by disrupting bacterial thioredoxin reductase .

Contradictions and Resolutions

  • Catalyst Selectivity vs. Activity : Strongly basic catalysts (e.g., KOH/Al₂O₃) increase methanol conversion but reduce methanethiol selectivity due to competing dimethyl sulfide formation. Resolution: Use moderate bases (e.g., K₂WO₄) and lower temperatures (300–320°C) for optimal balance .
  • Stereochemical Ambiguity in NMR : Overlapping signals for axial/equatorial conformers can be resolved via 2D NMR (e.g., NOESY) or variable-temperature experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.